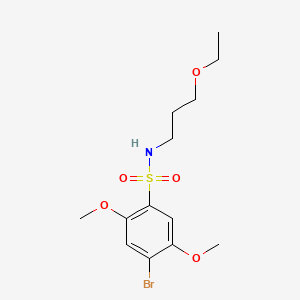

4-bromo-N-(3-ethoxypropyl)-2,5-dimethoxybenzenesulfonamide

Description

4-Bromo-N-(3-ethoxypropyl)-2,5-dimethoxybenzenesulfonamide is a sulfonamide derivative featuring a brominated, dimethoxy-substituted benzene ring and a 3-ethoxypropylamine substituent on the sulfonamide nitrogen. This compound’s structure imparts unique physicochemical properties, including polarity modulated by the ethoxypropyl chain and electronic effects from the bromine and methoxy groups.

Properties

IUPAC Name |

4-bromo-N-(3-ethoxypropyl)-2,5-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BrNO5S/c1-4-20-7-5-6-15-21(16,17)13-9-11(18-2)10(14)8-12(13)19-3/h8-9,15H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJIJIVUHSOPSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNS(=O)(=O)C1=C(C=C(C(=C1)OC)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BrNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3-ethoxypropyl)-2,5-dimethoxybenzenesulfonamide typically involves multiple steps:

Starting Materials: The synthesis begins with 2,5-dimethoxybenzenesulfonamide.

Alkylation: The ethoxypropyl group is introduced via an alkylation reaction, often using an appropriate alkyl halide under basic conditions.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This may involve the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(3-ethoxypropyl)-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of its functional groups.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to changes in the functional groups present.

Scientific Research Applications

4-bromo-N-(3-ethoxypropyl)-2,5-dimethoxybenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(3-ethoxypropyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Substituent Effects on the Sulfonamide Nitrogen

The nitrogen substituent on the sulfonamide group significantly influences molecular properties:

Key Differences :

- Polarity : The 3-ethoxypropyl group introduces an ether oxygen, increasing hydrophilicity compared to the cyclopentyl group, which is purely hydrophobic. This may improve aqueous solubility for pharmaceutical or catalytic applications.

Role of Aromatic Substituents

The bromine and methoxy groups on the benzene ring are critical for electronic and steric effects:

- Bromine : Enhances electrophilicity, enabling participation in cross-coupling reactions (e.g., Suzuki couplings, as seen in ). This reactivity is shared across brominated aromatics .

Biological Activity

4-bromo-N-(3-ethoxypropyl)-2,5-dimethoxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C13H18BrN1O4S

- Molecular Weight : 353.26 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Sulfonamides are known to inhibit bacterial growth by interfering with the synthesis of folic acid. The specific compound may also exhibit activity against various protein kinases, which play a critical role in signaling pathways associated with cell proliferation and survival.

Anticancer Properties

Research indicates that sulfonamide derivatives can act as inhibitors of the Raf protein kinases, which are implicated in several malignancies, including melanoma and colorectal cancer. A study demonstrated that this compound effectively inhibited the growth of cancer cells in vitro, showcasing its potential as an anticancer agent .

Inhibition of Protein Kinases

The compound has shown promise as an inhibitor of phosphatidylinositol 3-kinase (PI3K), a critical enzyme involved in various cellular processes such as metabolism and apoptosis. Inhibition of PI3K can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Case Studies

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. It has been observed to achieve peak plasma concentrations (Cmax) within 1-2 hours post-administration in animal models, indicating rapid absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.